Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a diphenylmethyl group, linked to a pyrimidine ring with hydroxyl and carboxylate functional groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(diphenylmethyl)piperazine, which is then reacted with ethyl 4-hydroxypyrimidine-5-carboxylate under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.
Scientific Research Applications
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate can be compared to other compounds with similar structures, such as:
Cetirizine ethyl ester dihydrochloride: Shares the piperazine ring but differs in its functional groups and therapeutic applications.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pyrimidine core but with different substituents, leading to distinct biological activities.
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-23(30)20-17-25-24(26-22(20)29)28-15-13-27(14-16-28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,2,13-16H2,1H3,(H,25,26,29) |
InChI Key |
JSNMPEFYADZSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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